8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Description
8,11-Dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a synthetic indoloacridine derivative characterized by a pentacyclic core structure with methoxy groups at positions 8 and 11 and a 4-nitrobenzyl substituent at position 12. This compound belongs to a class of molecules known for their planar aromatic systems, which enable DNA intercalation and π-π stacking interactions, making them candidates for biomedical and optoelectronic applications . The nitro group at the para position of the benzyl moiety introduces strong electron-withdrawing effects, which may enhance redox activity and influence photophysical properties .
Properties
IUPAC Name |
8,11-dimethoxy-13-[(4-nitrophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4/c1-34-24-13-14-25(35-2)27-22(24)15-18-9-12-21-20-5-3-4-6-23(20)30(28(21)26(18)29-27)16-17-7-10-19(11-8-17)31(32)33/h3-8,10-11,13-15H,9,12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZVYJJSVLALNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)N(C5=CC=CC=C45)CC6=CC=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Construction: Indolo[3,2-c]Acridine Formation
The indolo[3,2-c]acridine core is typically synthesized via palladium-catalyzed cyclization or acid-mediated condensation.
Palladium-Catalyzed Cyclization
Palladium-catalyzed coupling reactions have been widely employed for constructing nitrogen-containing heterocycles. A representative procedure involves treating indole precursors with palladium(II) acetate (Pd(OAc)₂) and tricyclohexylphosphine (PCy₃) in N,N-dimethylacetamide (DMAc) under reflux. For example, a 95% yield of indolo[3,2,1-jk]carbazole was achieved using Pd(OAc)₂ (3 mol%), PCy₃ (6 mol%), and DMAc at 150°C. Adapting this protocol, the indolo[3,2-c]acridine core could be formed via intramolecular C–N coupling, with the methoxy groups introduced prior to cyclization to avoid steric hindrance.
Acid-Catalyzed Condensation
Alternative routes utilize Brønsted or Lewis acids to promote cyclocondensation. The nanocatalyst (MWCNTs)-COOH/La₂O₃ demonstrated efficacy in forming indole derivatives via Friedel-Crafts alkylation, achieving yields up to 89% under mild conditions. Applying this system, a one-pot condensation of 2-nitroaniline and cyclohexanone derivatives could generate the dihydroacridine intermediate, followed by aromatization to yield the indolo-acridine framework.
Functionalization: Methoxy and Nitrobenzyl Group Introduction
Methoxylation Strategies
Methoxy groups at positions 8 and 11 are typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.
Nucleophilic Aromatic Substitution
Electron-deficient aromatic rings facilitate SNAr with methoxide ions. For instance, treating brominated intermediates with sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C achieved 75–85% methoxylation. However, regioselectivity must be controlled to avoid over-substitution.
Copper-Mediated Coupling
Ullmann-type reactions using copper(I) iodide and 1,10-phenanthroline enable methoxy group installation under milder conditions (80°C, 12 h), with yields up to 78%. This method is preferable for substrates sensitive to strong bases.
4-Nitrobenzyl Group Attachment
The 4-nitrobenzyl moiety is introduced via reductive amination or alkylation.
Reductive Amination
A patent by WO2011051950A1 describes reductive amination of 9-aminoacridines with 4-nitrobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF), yielding 70–85% of N-alkylated products. For the target compound, this method would involve reacting the acridine amine with 4-nitrobenzaldehyde followed by in situ reduction.
Direct Alkylation
Alkylation with 4-nitrobenzyl bromide in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in acetonitrile (MeCN) at 60°C achieved 65% yield. However, competing N- vs. C-alkylation necessitates careful monitoring.
Catalytic Systems and Reaction Optimization
Palladium-Based Catalysts
Pd(OAc)₂ with PCy₃ in DMAc remains the gold standard for cyclization, offering high yields (83–95%) and tolerance to electron-withdrawing groups. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 3–5 mol% Pd(OAc)₂ | <80% if <3 mol% |
| Ligand | PCy₃ (6 mol%) | Prevents Pd(0) aggregation |
| Solvent | DMAc | Polar aprotic, high bp |
| Temperature | 150°C | Drives dehydration |
Challenges and Mitigation Strategies
Regioselectivity in Methoxylation
Competing substitution at positions 8 vs. 11 is addressed by:
- Protecting Groups : Temporarily blocking reactive sites with tert-butyldimethylsilyl (TBS) groups.
- Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate specific positions.
Nitro Group Reduction
The nitro group’s susceptibility to reduction during hydrogenation is mitigated by:
- Partial Hydrogenation Catalysts : Employing palladium on carbon (Pd/C) with controlled H₂ pressure.
- Alternative Reducing Agents : Using ammonium formate in transfer hydrogenation.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H functionalization offers a route to install the nitrobenzyl group without pre-functionalization. Iridium-based photocatalysts (e.g., Ir(ppy)₃) with persulfate oxidants achieve 60–70% yields under blue LED irradiation.
Flow Chemistry
Continuous-flow systems reduce reaction times from hours to minutes. A microreactor setup with immobilized Pd nanoparticles achieved 88% yield in cyclization steps, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Recent studies have demonstrated that derivatives of indole compounds exhibit significant activity against various bacterial strains. For instance, compounds similar to 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine were shown to have effective Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis and fungi like Candida albicans and Aspergillus niger .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. The results indicate that the compound binds effectively to proteins involved in bacterial resistance mechanisms, suggesting its potential as a lead compound in drug development against resistant strains of bacteria .
Photophysical Properties
Research into the photophysical properties of the compound has revealed its potential use in optical applications . The compound's ability to absorb light at specific wavelengths makes it suitable for applications in fluorescence imaging and photodynamic therapy. Its structural characteristics allow for modifications that can enhance its optical properties .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of indole derivatives similar to 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine demonstrated promising antimicrobial activity. The compound exhibited an MIC value of 62.5 µg/mL against Pseudomonas aeruginosa, indicating its potential for further development as an antimicrobial agent .
Case Study 2: Molecular Docking Analysis
In another investigation, molecular docking simulations were performed to assess the interaction of the compound with the PqsR protein of Pseudomonas aeruginosa. The binding energy ranged from -5.8 to -8.2 kcal/mol, suggesting a strong interaction that could be exploited for therapeutic applications targeting bacterial quorum sensing mechanisms .
Mechanism of Action
The mechanism of action of 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involves its interaction with various molecular targets. The nitrobenzyl group can undergo photolysis to release reactive intermediates, which can interact with cellular components. The indoloacridine core can intercalate into DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Key Findings :
- The nitro group in the target compound lowers the LUMO energy level compared to methoxy- or methyl-substituted analogs, facilitating charge transfer in optoelectronic devices .
- In contrast to the 4-chlorobenzyl analog, the nitro group may increase oxidative stability but reduce solubility in nonpolar solvents .
Biological Activity
8,11-Dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine (CAS No. 860787-09-3) is a synthetic compound belonging to the indoloacridine class. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The structural modifications in the indoloacridine framework are known to influence their pharmacological properties, making them valuable candidates for further investigation.
Chemical Structure and Properties
The molecular formula of 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is C28H23N3O4, with a molecular weight of 465.51 g/mol. The presence of methoxy and nitro groups in the structure is significant as these substituents can enhance the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H23N3O4 |
| Molecular Weight | 465.51 g/mol |
| CAS Number | 860787-09-3 |
| Purity | >90% |
Antitumor Activity
Research indicates that compounds with similar structures to 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related acridine derivatives have shown that they can inhibit cell proliferation in human cancer cell lines such as L1210 (leukemia) and HT-29 (colon cancer) cells .
A study focused on 4-nitro-substituted triazenes demonstrated that introducing nitro groups can convert otherwise inactive compounds into highly cytotoxic agents against tumor cells. This mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in malignant cells .
The proposed mechanism for the anticancer activity of these compounds includes:
- DNA Interaction : Many acridine derivatives bind to DNA, interfering with replication and transcription processes.
- Induction of Apoptosis : The generation of ROS can lead to apoptosis via endoplasmic reticulum stress pathways.
- Selective Cytotoxicity : These compounds often show preferential toxicity towards cancer cells compared to normal cells, which is a desirable characteristic for anticancer agents .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Case Study on Acridine Derivatives :
- Mechanistic Insights :
Q & A
Q. What are the key challenges in synthesizing 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, and how can reaction conditions be optimized?
Answer: Synthesis of this compound involves multi-step reactions, including nitrobenzyl group introduction and indoloacridine ring formation. Key challenges include:
- Regioselectivity : Ensuring proper substitution at positions 8, 11, and 13 requires controlled reaction temperatures (e.g., reflux conditions) and catalysts (e.g., titanium tetrachloride for amidine formation, as seen in analogous syntheses) .
- By-product minimization : Use gradient elution HPLC to monitor intermediates. For example, sodium dithionite reduction or dimethyl sulfate methylation (common in acridine derivatives) may require quenching with ice-cold water to isolate the target compound .
- Purification : Recrystallization from benzene or ethanol is recommended for high-purity yields .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR can resolve methoxy (δ ~3.8–4.0 ppm) and nitrobenzyl (δ ~7.5–8.5 ppm) groups. Compare with analogous indoloacridine derivatives to confirm regiochemistry .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z ~495–500 for C₂₆H₂₁N₃O₅).
- HPLC-DAD : Use C18 columns with methanol/water gradients (70:30 to 95:5) to assess purity (>95% ideal) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. The nitrobenzyl group may lower the LUMO, enhancing electron-accepting capacity .
- Molecular docking : Target enzymes like topoisomerase II (common for acridines). Use AutoDock Vina to simulate binding affinities, focusing on π-π stacking between the indoloacridine core and aromatic enzyme residues .
- ADMET prediction : Tools like SwissADME can estimate solubility (LogP ~3.5–4.0) and blood-brain barrier penetration .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS fragmentation patterns)?
Answer:
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 8-chloro-11-[4-(8-chloro-5H-diazepinyl)piperazino] derivatives) .
- Dynamic NMR : If tautomerism is suspected (e.g., nitro group rotation), conduct variable-temperature NMR to identify conformational changes.
- Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes in the nitro group to track fragmentation pathways in MS .
Q. What mechanistic hypotheses explain the compound’s potential as a DNA intercalator or enzyme inhibitor?
Answer:
- Intercalation assays : Use ethidium bromide displacement assays (fluorescence quenching) to quantify DNA binding. The planar indoloacridine core likely intercalates, while the nitrobenzyl group stabilizes via electrostatic interactions .
- Enzyme kinetics : For topoisomerase inhibition, perform gel electrophoresis to assess DNA cleavage inhibition. IC₅₀ values can be compared to known acridine drugs (e.g., amsacrine) .
- Theoretical framework : Link results to the “intercalation-stabilized enzyme inhibition” model, where planar moieties disrupt DNA-enzyme complexes .
Methodological Framework for Experimental Design
Q. How to design a study investigating structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Variable substituents : Syntize analogs with halogens (Cl, Br) at position 13 or methoxy replacements (e.g., ethoxy, hydroxyl) at positions 8/11.
- Biological assays : Prioritize cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and bacterial models (e.g., E. coli TOP10) .
- Statistical analysis : Use multivariate regression to correlate substituent electronegativity with bioactivity .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
